molecular formula C15H22N4O4S B2761857 tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate CAS No. 1796917-62-8

tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate

Cat. No.: B2761857
CAS No.: 1796917-62-8
M. Wt: 354.43
InChI Key: FXFZSWHOAWTHTB-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is notable for its unique structural features, including a thiazolo[5,4-c]azepine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate typically involves multi-step procedures, starting from commercially available precursors. One common approach includes the formation of the thiazolo[5,4-c]azepine core via cyclization reactions, followed by the introduction of the tert-butyl group and subsequent functionalization to introduce the carbamate moiety. Detailed reaction conditions such as temperature, solvent choice, and catalysts are crucial in optimizing yields and purity.

Industrial Production Methods

While industrial-scale production methods for this specific compound are not well-documented, general approaches would involve scalable reactions with considerations for cost-efficiency, safety, and environmental impact. Continuous flow synthesis and catalytic processes might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to yield new functional groups.

  • Reduction: : Reduction reactions can modify the oxo groups within the structure.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at reactive sites like the thiazolo[5,4-c]azepine ring.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction processes. Substitution reactions might involve reagents such as halides or amines under appropriate conditions.

Major Products Formed

Products formed from these reactions depend on the specific reaction conditions but can include various derivatives with altered biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and unique structure make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, it may be explored for its potential pharmacological activities. Compounds with thiazolo[5,4-c]azepine structures have shown promise in areas such as antimicrobial, antiviral, and anticancer research. Studies might focus on its ability to interact with biological targets and pathways.

Industry

Industrially, compounds with such unique structures could find applications in the development of new materials, including polymers or specialty chemicals with desired properties.

Mechanism of Action

The mechanism by which tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The thiazolo[5,4-c]azepine core could be critical in these interactions, potentially disrupting normal biological processes or enhancing desired reactions.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar structures, this compound stands out due to its specific functional groups and the presence of the tert-butyl and carbamate moieties. These features can influence its reactivity and biological activity, making it a unique candidate for further study.

Similar Compounds

Other compounds with thiazolo[5,4-c]azepine structures include various derivatives that may share some biological activities but differ in their exact properties and applications. For instance:

  • Thiazolo[5,4-c]azepine derivatives used in antimicrobial research.

  • Similar compounds with varying substitutions that influence their pharmacokinetics and dynamics.

This compound's distinct structure allows for a range of scientific investigations, potentially leading to new discoveries in multiple fields.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-8(17-14(22)23-15(2,3)4)11(20)19-13-18-9-6-5-7-16-12(21)10(9)24-13/h8H,5-7H2,1-4H3,(H,16,21)(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFZSWHOAWTHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C(=O)NCCC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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